Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate
Description
Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate is a heterocyclic organic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a methyl acetate group. This structure combines the electron-deficient benzothiadiazole moiety, known for its applications in optoelectronics and pharmaceuticals, with an ester functional group that enhances solubility and reactivity.
The compound’s molecular formula is inferred as C₉H₈N₂O₂S (methyl ester variant of the ethyl analog, C₁₀H₁₀N₂O₂S), with a molecular weight of approximately 208.23 g/mol. It is primarily used in research settings, particularly in materials science (e.g., polymer solar cells) and medicinal chemistry, where its electronic properties and bioavailability are leveraged .
Properties
Molecular Formula |
C9H8N2O2S |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
methyl 2-(2,1,3-benzothiadiazol-5-yl)acetate |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)5-6-2-3-7-8(4-6)11-14-10-7/h2-4H,5H2,1H3 |
InChI Key |
VFOGHOGPVNNVBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=NSN=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Bromination of BTD
Bromination of BTD at the 5-position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in chlorinated solvents. For instance, 4-bromobenzo[1,2-d:4,5-d′]bis(thiadiazole) was synthesized by reacting BTD with bromine in dichloromethane. This intermediate serves as a precursor for further substitutions.
Palladium-Catalyzed Cross-Coupling
The brominated BTD undergoes Suzuki-Miyaura coupling with methyl 2-(boronato)acetate to introduce the ester group.
Example protocol :
- React 5-bromo-BTD (1.0 mmol) with methyl 2-(pinacolatoboryl)acetate (1.2 mmol) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 mmol) in toluene/water (4:1) at 80°C.
- Yield: ~60–70% after purification by column chromatography.
Direct Alkylation via Nucleophilic Substitution
Electron-deficient BTD cores permit nucleophilic substitution at activated positions.
SNAr Reaction with Methyl Glycidate
Methyl glycidate acts as an electrophile in the presence of a base:
- 5-Nitro-BTD (1.0 mmol) reacts with methyl glycidate (1.5 mmol) and K₂CO₃ (3.0 mmol) in DMF at 100°C.
- Yield: ~40–50%.
Esterification of Pre-Formed Carboxylic Acids
Hydrolysis and Fischer Esterification
Transesterification
- Ethyl ester (1.0 mmol) is treated with sodium methoxide (NaOMe, 2.0 mmol) in methanol at 60°C.
- Yield: ~75–80%.
Challenges and Optimization
Regioselectivity in Substitution
Bromination and coupling reactions often yield mixtures. For example, 4,8-dibromobenzo[1,2-d:4,5-d′]bis(thiadiazole) forms alongside mono-brominated products unless stoichiometry is tightly controlled.
Solvent and Catalyst Effects
- DMF vs. MeCN : DMF increases reaction rates in nucleophilic substitutions (e.g., 15% yield in DMF vs. 6% in MeCN).
- Palladium ligands : Xantphos improves coupling efficiency in Suzuki reactions (yield increase from 50% to 70%).
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester group (COOCH₃) in the compound can undergo hydrolysis or substitution under basic or acidic conditions. While direct evidence for this compound is limited, analogous esters in thiadiazole derivatives typically exhibit:
-
Base-Catalyzed Hydrolysis : Conversion to carboxylic acids or carboxylate salts under alkaline conditions.
-
Substitution with Nucleophiles : Reaction with amines or alcohols to form amides or ether derivatives, respectively .
Palladium-Catalyzed Coupling Reactions
The thiadiazole ring’s electron-withdrawing nature enhances its participation in cross-coupling reactions, particularly under palladium catalysis:
-
Direct Arylation : Reactions with bromoarenes or thiophenes under Pd(OAc)₂ and potassium pivalate in toluene or xylene. For example, analogous thiadiazole derivatives form mono- or bis-arylated products depending on solvent and ligand conditions .
Photocatalytic and Light-Mediated Reactions
Benzo[c] thiadiazole derivatives exhibit photocatalytic activity, potentially enabling photochemical transformations:
-
Paternò–Büchi Reaction : Analogous thiadiazoles react with quinones under blue LED irradiation (λ = 450 nm) to form oxetane products. For example, 5-methylbenzo[c] thiadiazole reacts with quinones to yield oxetanes in 38% yield .
Reaction Conditions :
Substitution on the Thiadiazole Ring
The thiadiazole ring’s positions (5,6) are reactive sites for substitution:
-
Boron-Based Reactions : Analogous thiadiazoles undergo substitution with boronic acid pinacol esters under DMF and heating (90 °C) .
Spectroscopic Characterization
Key analytical techniques for this compound include:
-
¹H NMR : Probes ester and aromatic protons.
-
IR Spectroscopy : Identifies carbonyl (CO) and thiadiazole ring vibrations.
Scientific Research Applications
Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate has several scientific research applications, including:
-
Medicinal Chemistry: : The compound’s unique structure and biological activity make it a potential candidate for drug development. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties.
-
Materials Science: : The compound’s electronic properties make it useful in the development of organic semiconductors, photovoltaic materials, and light-emitting diodes (LEDs).
-
Organic Electronics: : The compound can be used as a building block for the synthesis of donor-acceptor systems, which are essential for the development of efficient organic electronic devices.
-
Biological Research: : The compound’s ability to interact with biological targets makes it valuable for studying cellular processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell division, while its antimicrobial activity may result from disrupting bacterial cell membranes.
Comparison with Similar Compounds
Structural Analogs
The following table compares Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate with structurally related benzothiadiazole derivatives:
Key Observations :
- Substituent Effects : TDMA.HCl’s amine group enhances its pharmacological activity, while bromine/selenium substitutions in improve charge transport in polymer solar cells .
Functional Analogs (Heterocyclic Esters)
Key Observations :
- Heterocycle Diversity : Thiazole and tetrazole derivatives () prioritize biological activity, whereas benzothiadiazole esters focus on electronic applications .
- Solubility and Reactivity : Sodium carboxylate derivatives () exhibit enhanced water solubility compared to methyl/ethyl esters, favoring in vivo applications .
Application-Specific Analogs
Key Observations :
- Efficiency in Solar Cells: Fluorinated benzothiadiazole polymers achieve higher power conversion efficiencies (7.4%) than non-fluorinated analogs, highlighting the impact of electron-withdrawing groups .
- Role of Esters : Methyl/ethyl esters in benzothiadiazole derivatives likely contribute to polymer processability but require further optimization for competitive efficiency .
Biological Activity
Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a benzo[c][1,2,5]thiadiazole moiety linked to a methyl acetate group. The unique structure contributes to its biological activity and interaction with various biological targets. The compound's structure can be represented as follows:
Biological Activities
Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole structure exhibit a range of biological activities:
- Antimicrobial Activity : this compound has shown promising antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against multidrug-resistant strains of bacteria and fungi.
- Anticancer Properties : Preliminary evaluations suggest that this compound may possess anticancer activity. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Mechanism of Action : The mechanism by which this compound exerts its effects is still under investigation. However, it is believed to involve the inhibition of key enzymes and pathways associated with tumor growth and microbial resistance .
Synthesis
The synthesis of this compound typically involves several steps that highlight its accessibility for research purposes. Common synthetic routes include:
- Formation of the Thiadiazole Ring : This step often involves cyclization reactions using appropriate precursors.
- Esterification : The final product is obtained through esterification of the acid derivative with methanol.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other related compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yl)acetate | Different position on the thiadiazole ring | Potentially different biological activity |
| Methyl 3-(benzo[c][1,2,5]thiadiazol-6-yl)propanoate | Substituted at a different site | May exhibit distinct pharmacological properties |
| Benzo[1,3,4]thiadiazole derivatives | Different ring structure | Variability in biological activity and applications |
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Efficacy : In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Candida species .
- Anticancer Activity : A recent study evaluated various thiadiazole derivatives for their cytotoxic effects on cancer cell lines. This compound was among those tested and showed promising results in inhibiting cell proliferation in MCF-7 cells .
- Enzyme Inhibition Studies : Research has indicated that compounds similar to this compound can inhibit specific enzymes linked to cancer progression and microbial resistance .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via condensation reactions using benzo[c][1,2,5]thiadiazole derivatives and methyl acetoacetate under acidic or basic conditions. Key steps include refluxing in acetic acid (as demonstrated for analogous thiadiazole derivatives) and optimizing stoichiometric ratios of reactants. For example, refluxing with sodium acetate in acetic acid (3–5 h) has achieved yields up to 48% in related heterocyclic systems . Catalysts like KOH in ethanol can enhance reaction efficiency, as shown in the synthesis of ethyl (5-chlorobenzo[d]thiazol-2-yl) glycinate . Purification via recrystallization (e.g., DMF/acetic acid mixtures) improves purity .
Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structural integrity of this compound?
- Methodology :
- IR Spectroscopy : Identify characteristic peaks for ester carbonyl (~1700–1750 cm⁻¹) and benzo-thiadiazole C=N/C-S stretches (~1500–1600 cm⁻¹) .
- NMR : The -NMR should show a singlet for the methyl ester group (~3.7–3.9 ppm) and aromatic protons in the benzo-thiadiazole ring (~7.5–8.5 ppm). -NMR confirms the ester carbonyl (~165–170 ppm) and quaternary carbons in the heterocycle .
- Mass Spectrometry : The molecular ion peak should match the exact mass (e.g., 282.06 for a related compound) .
Q. What solvents and catalysts are most effective for derivatizing the benzo-thiadiazole core?
- Methodology : Polar aprotic solvents (DMF, DMSO) facilitate nucleophilic substitutions, while ethanol/water mixtures are suitable for Schiff base formations. Catalysts like sodium acetate (for cyclocondensation) or hydrazine hydrate (for hydrazide formation) are effective, as demonstrated in the synthesis of thiadiazole-triazole hybrids .
Advanced Research Questions
Q. How can computational modeling guide the design of benzo-thiadiazole derivatives for target-specific bioactivity?
- Methodology : Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like TGF-β1 or ALK5 kinases. For example, benzo-thiadiazole derivatives have shown inhibitory activity against TGF-β1 by mimicking the binding pose of known inhibitors (e.g., 9c in ). Structural modifications (e.g., introducing electron-withdrawing groups) can enhance interactions with catalytic residues .
Q. What strategies resolve contradictions in biological activity data across similar benzo-thiadiazole derivatives?
- Methodology :
- Comparative SAR Studies : Systematically vary substituents (e.g., methyl, fluoro, bromo) on the thiadiazole or aryl moieties and assess activity trends. For instance, fluorophenyl substitutions improved antifibrotic activity in related compounds .
- Dose-Response Analysis : Use IC values from enzyme assays (e.g., ALK5 inhibition) to identify potency outliers .
- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. How can reaction mechanisms for benzo-thiadiazole functionalization be elucidated under varying conditions?
- Methodology :
- Kinetic Studies : Monitor reaction progress via HPLC or TLC under different temperatures/pH levels to infer rate-determining steps.
- Isotopic Labeling : Use -labeled acetic acid to track esterification pathways .
- DFT Calculations : Model transition states for key steps (e.g., cyclization or nucleophilic attack) to identify energetically favorable pathways .
Q. What methods validate the purity of intermediates during multi-step syntheses?
- Methodology :
- HPLC-PDA/MS : Detect impurities at <0.1% levels using reverse-phase C18 columns and gradient elution.
- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages (e.g., ±0.3% tolerance) .
- Melting Point Consistency : Sharp melting ranges (e.g., 216–218°C for a related compound) indicate high purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
